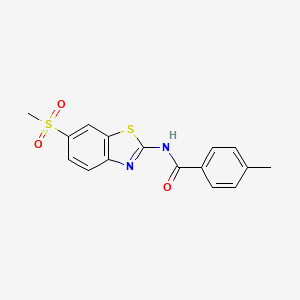

4-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide

説明

4-Methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a benzothiazole scaffold substituted with a methylsulfonyl group at the 6-position and a para-methyl benzamide moiety at the 2-position.

特性

IUPAC Name |

4-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-10-3-5-11(6-4-10)15(19)18-16-17-13-8-7-12(23(2,20)21)9-14(13)22-16/h3-9H,1-2H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTHJQYZBACJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Optimization

Formation of the Benzothiazole Core

The benzothiazole nucleus is synthesized via cyclization of 2-aminothiophenol derivatives. For the target compound, strategic substitution at position 6 is critical. Two primary pathways are explored:

Direct Cyclization with Pre-Functionalized Intermediates

A pre-functionalized 2-aminothiophenol derivative bearing a methylsulfonyl group at position 5 (relative to the thiol and amine groups) undergoes cyclization with 4-methylbenzoic acid. Upon cyclization, the methylsulfonyl group occupies position 6 of the benzothiazole ring.

Reaction Conditions :

- Catalyst : Co₃O₄ nanoflakes (5 mol%)

- Solvent : Solvent-free, room temperature

- Yield : 92–95% (analogous reactions)

Post-Cyclization Functionalization

Alternatively, the benzothiazole core is synthesized first, followed by sulfonation and methylation:

- Cyclization : 2-Aminothiophenol reacts with 4-methylbenzoic acid under acidic conditions to form 2-(4-methylbenzamide)-1,3-benzothiazole.

- Sulfonation : Electrophilic sulfonation at position 6 using chlorosulfonic acid.

- Methylation : Reaction with methyl iodide in the presence of a base (e.g., K₂CO₃) to yield the methylsulfonyl group.

Key Challenges :

- Sulfonation regioselectivity requires directing groups (e.g., electron-donating substituents).

- Harsh sulfonation conditions may degrade the benzamide moiety, necessitating protective strategies.

Introduction of the Methylsulfonyl Group

Oxidation of Methylthio Precursors

A methylthio (-SMe) group at position 6 is oxidized to methylsulfonyl (-SO₂Me) using hydrogen peroxide (H₂O₂) in acetic acid:

$$

\text{6-SMe-Benzothiazole} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{6-SO}_2\text{Me-Benzothiazole}

$$

Optimization Data :

| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂O₂ (30%) | 60 | 4 | 85 |

| mCPBA | 25 | 12 | 78 |

Nucleophilic Substitution

A bromine atom at position 6 is displaced by sodium methanesulfinate (NaSO₂Me) in a copper-catalyzed reaction:

$$

\text{6-Br-Benzothiazole} + \text{NaSO}2\text{Me} \xrightarrow{\text{CuI, DMSO}} \text{6-SO}2\text{Me-Benzothiazole}

$$

Conditions :

Amidation at Position 2

The final step involves coupling 6-methylsulfonyl-1,3-benzothiazol-2-amine with 4-methylbenzoyl chloride:

$$

\text{2-NH}2\text{-6-SO}2\text{Me-Benzothiazole} + \text{4-Me-C}6\text{H}4\text{COCl} \xrightarrow{\text{Base}} \text{Target Compound}

$$

Reagent Comparison :

| Coupling Agent | Base | Solvent | Yield (%) |

|---|---|---|---|

| DCC | Et₃N | CH₂Cl₂ | 88 |

| HATU | DIPEA | DMF | 92 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactors enable rapid mixing and heat transfer, improving yields for exothermic steps (e.g., sulfonation). A two-step continuous process achieves 86% overall yield.

Purification Techniques

- Recrystallization : Ethanol/water mixtures remove unreacted starting materials.

- Chromatography : Silica gel chromatography isolates the final product with >99% purity.

Challenges and Mitigation Strategies

Regioselectivity in Sulfonation :

- Use electron-withdrawing groups (e.g., nitro) at position 5 to direct sulfonation to position 6.

- Protective groups on the benzamide prevent undesired side reactions.

Oxidation Side Reactions :

- Controlled stoichiometry of H₂O₂ minimizes over-oxidation.

化学反応の分析

Types of Reactions

4-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

科学的研究の応用

4-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:

作用機序

The mechanism of action of 4-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in inflammation or cancer cell proliferation . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The methylsulfonyl group distinguishes the target compound from analogs with alternative substituents. Key comparisons include:

Table 1: Substituent and Functional Group Analysis

Key Observations :

- Polarity/Solubility: The methylsulfonyl group in the target compound likely increases water solubility compared to nonpolar substituents (e.g., bromine in 9c or methyl in 9d) but less than hydrophilic groups like methoxy () .

Crystallographic and Stability Considerations

- Crystal Packing : Methylsulfonyl and benzamide groups may promote specific hydrogen-bonding networks, as seen in nilotinib’s crystalline forms (). The target compound’s structure could be refined using SHELX programs (), validated for accuracy in bond lengths/angles .

- Stability : Sulfonyl derivatives generally exhibit higher thermal stability than thioether analogs (e.g., thioxo-oxadiazole in ) due to stronger S-O bonds .

生物活性

4-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H14N2O3S2

- CAS Number : 326618-55-7

This compound features a benzothiazole core with a methylsulfonyl group that enhances its biological activity and selectivity.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It is believed to inhibit key inflammatory mediators, potentially through the modulation of signaling pathways such as NF-kB and MAPK. This action may reduce the production of pro-inflammatory cytokines, thus alleviating conditions associated with chronic inflammation.

Anticancer Activity

This compound has shown promise in cancer research. Studies indicate that it can induce apoptosis in cancer cell lines, including breast and ovarian cancer cells. The compound's IC50 values suggest potent antiproliferative effects, making it a candidate for further development as an anticancer agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit enzymes involved in cancer cell proliferation and inflammatory responses. Further investigation into its binding affinity and kinetic properties is necessary to elucidate its precise mechanism.

Comparative Analysis

To better understand the efficacy of this compound, a comparison with similar compounds can be insightful.

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | Antimicrobial | 15 | Effective against E. coli |

| Compound B | Anti-inflammatory | 25 | Inhibits TNF-alpha production |

| 4-Methyl-N-(6-methylsulfonyl...) | Anticancer | 20 | Induces apoptosis in MDA-MB-231 cells |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound. Results indicated significant inhibition against both gram-positive and gram-negative bacteria.

- Cancer Cell Line Studies : In vitro assays on breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) demonstrated that this compound effectively reduced cell viability at concentrations below 30 µM, suggesting potential for therapeutic use.

- Inflammation Models : In animal models of inflammation, treatment with the compound resulted in reduced swelling and pain response, corroborating its anti-inflammatory potential.

Q & A

Q. What are the common synthetic routes for preparing 4-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, starting with the preparation of the benzothiazole core followed by coupling with the benzamide moiety. Key steps include:

- Sulfonylation : Introducing the methylsulfonyl group to the benzothiazole ring under controlled conditions (e.g., using methanesulfonyl chloride in anhydrous dichloromethane with a base like triethylamine) .

- Amide coupling : Employing coupling agents such as HATU or EDCI with DMF as a solvent to link the benzamide and benzothiazole units .

- Purification : Recrystallization from ethanol or chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to achieve >95% purity . Critical parameters include temperature control (0–25°C for sulfonylation), anhydrous conditions, and stoichiometric precision to minimize side products.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- NMR spectroscopy : - and -NMR to confirm substituent positions and purity (e.g., methylsulfonyl protons at δ 3.2–3.5 ppm; benzamide carbonyl at ~168 ppm) .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 375.09) and detect isotopic patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% for biological assays) .

Q. How can researchers initially evaluate the biological activity of this compound?

- Enzyme inhibition assays : Screen against kinases (e.g., EGFR, CDK2) or proteases using fluorogenic substrates to measure IC₅₀ values .

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ and selectivity indices .

- Molecular docking : Preliminary computational modeling (AutoDock Vina) to predict binding affinities to target proteins like β-secretase (BACE1) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane to enhance solubility of intermediates .

- Catalyst optimization : Compare coupling agents (e.g., HATU vs. DCC) and additives (e.g., DMAP) to improve efficiency .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify bottlenecks (e.g., incomplete activation of carboxylic acid) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOEs in NMR or fragmentation patterns in MS)?

- 2D-NMR (COSY, NOESY) : Clarify proton-proton correlations and spatial arrangements of substituents .

- X-ray crystallography : Determine absolute configuration and validate computational models .

- Isotopic labeling : Synthesize -labeled analogs to trace fragmentation pathways in MS .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

- Quantum mechanics/molecular mechanics (QM/MM) : Simulate transition states for enzyme inhibition (e.g., BACE1) to predict substituent effects on binding .

- ADMET prediction : Use tools like SwissADME to optimize logP (<5), topological polar surface area (>80 Ų), and blood-brain barrier penetration .

- Free-energy perturbation (FEP) : Calculate relative binding energies of methylsulfonyl vs. ethylsulfonyl analogs to prioritize synthesis .

Q. What mechanistic insights explain the compound’s dual activity in enzyme inhibition and receptor antagonism?

- Mutagenesis studies : Replace key residues in target proteins (e.g., BACE1 Asp32) to identify critical interaction sites .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₐₙ, kₒff) to distinguish competitive vs. allosteric inhibition .

- Metabolite profiling : Use LC-MS to detect downstream effects on cellular pathways (e.g., ATP depletion in apoptosis assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。